molecular formula C10H13ClMgO3 B15296005 Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride

Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride

Cat. No.: B15296005
M. Wt: 240.96 g/mol
InChI Key: FPKIFKAMTXSBQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is a chemical compound that combines magnesium with a methanidyl group and a trimethoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride typically involves the reaction of 1,2,3-trimethoxybenzene with a magnesium source in the presence of a suitable chloride donor. One common method involves the use of anhydrous phloroglucinol in dry acetone, refluxed with dimethyl sulfate and ignited potassium carbonate . The mixture is filtered, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the residue is macerated with crushed ice, followed by extraction with ether .

Industrial Production Methods

For industrial production, the synthesis process is scaled up and optimized for efficiency. The synthesis technology for 1,2,3-trimethoxybenzene involves the use of pyrogallic acid, water, and tetrabutyl ammonium bromide, with dimethyl sulfate and industrial liquid alkali added dropwise . The reaction mixture is then crystallized, centrifuged, and distilled to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as AlCl3. The conditions vary depending on the desired reaction, with some reactions requiring specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as cyclopentene derivatives and demethylation products .

Scientific Research Applications

Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride is unique due to its combination of magnesium with a methanidyl group and a trimethoxybenzene moiety.

Properties

Molecular Formula

C10H13ClMgO3

Molecular Weight

240.96 g/mol

IUPAC Name

magnesium;5-methanidyl-1,2,3-trimethoxybenzene;chloride

InChI

InChI=1S/C10H13O3.ClH.Mg/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

FPKIFKAMTXSBQP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.